

N-Benzylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

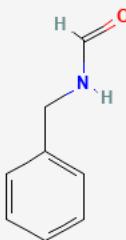
Compound Name: **N-Benzylformamide**

Cat. No.: **B155507**

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CAS Number: 6343-54-0

Structure:



Synonyms: Benzylformamide, Formamide, N-(phenylmethyl)-

This technical guide provides an in-depth overview of **N-Benzylformamide**, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Data

N-Benzylformamide is a white to off-white crystalline powder.^[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO	[2]
Molecular Weight	135.16 g/mol	[3]
CAS Number	6343-54-0	[2]
Melting Point	60-61 °C	[4]
Boiling Point	248.86 °C (estimate)	[4]
Density	1.1031 g/cm ³ (estimate)	[4]
InChI Key	IIBOGKHTXBPGEI-UHFFFAOYSA-N	[2]
SMILES	O=CNCC1=CC=CC=C1	[5]

Spectroscopic data are crucial for the identification and characterization of **N-Benzylformamide**. Key spectral information is available across various databases.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Applications in Drug Development

N-Benzylformamide serves as a critical building block in the synthesis of various pharmacologically active compounds. Its utility is particularly notable in the development of novel therapeutics for infectious diseases and neurological disorders.

Antitubercular Agents

N-Benzylformamide and its derivatives have been investigated for their potential as antitubercular agents.[\[1\]](#) Specifically, chloro-substituted **N-benzylformamide** derivatives have been synthesized and evaluated for their inhibitory activity against *Mycobacterium tuberculosis*.[\[7\]](#)[\[8\]](#) The presence of chloro-substituents on the benzyl ring has been shown to enhance the antitubercular activity.[\[7\]](#)[\[8\]](#)

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

This compound is a useful intermediate in the preparation of thiadiazolidinone derivatives, which have been identified as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[\[1\]](#)[\[9\]](#)

GSK-3 is a key enzyme implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[9]

Experimental Protocols

Synthesis of N-(Chlorobenzyl)formamide Derivatives for Antituberculosis Screening

This section details a representative experimental protocol for the synthesis and evaluation of **N-benzylformamide** derivatives, based on published multicomponent reaction methodologies. [7][8]

Objective: To synthesize a series of chloro-substituted **N-benzylformamide** compounds and assess their in vitro activity against *Mycobacterium tuberculosis* H37Rv.

Materials:

- Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
- Formamide
- Formic acid
- Isoniazid (positive control)
- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 and 7H11 media
- Alamar Blue reagent

Synthesis Procedure (Amidoalkylation Reaction):

- A mixture of the appropriate aromatic aldehyde, formamide, and formic acid is heated at 150°C.[8]
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the target N-(chlorobenzyl)formamide is isolated and purified.
- The structure of the synthesized compounds is confirmed using spectroscopic methods such as GC-MS, FTIR, ¹H-NMR, and ¹³C-NMR.[7][8]

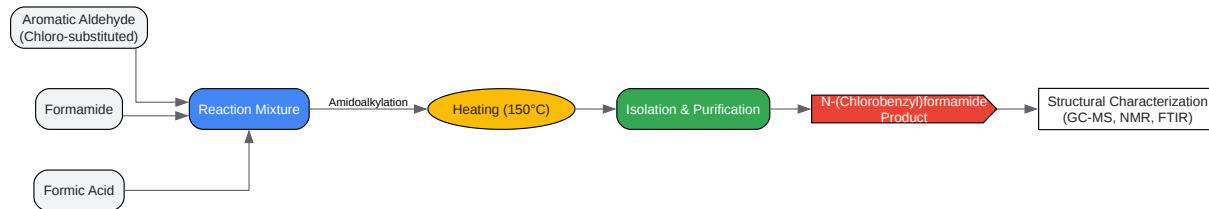
Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA):

- The antituberculosis activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA) method.[7][8]
- Serial dilutions of the test compounds are prepared in Middlebrook 7H9 medium in a 96-well microplate.
- A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.
- Isoniazid is used as a positive control, and wells with no compound serve as a negative control.
- The plates are incubated at 37°C for a specified period.
- Alamar Blue solution is added to each well, and the plates are re-incubated.
- A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[7][10]

Visualizations

Synthesis of Chloro-Substituted N-Benzylformamide Derivatives

The following diagram illustrates the general workflow for the synthesis of N-(chlorobenzyl)formamide derivatives via a multicomponent reaction.

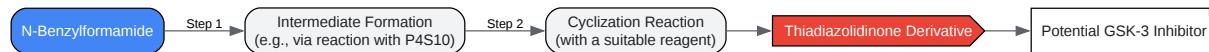


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Synthesis of N-(chlorobenzyl)formamide derivatives.

General Synthetic Pathway to Thiazolidinone Derivatives

The diagram below outlines a generalized synthetic pathway where **N-Benzylformamide** can be utilized as a precursor for the synthesis of thiadiazolidinone derivatives.



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General pathway to Thiazolidinone derivatives.

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- To cite this document: BenchChem. [N-Benzylformamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155507#n-benzylformamide-cas-number-and-structure\]](https://www.benchchem.com/product/b155507#n-benzylformamide-cas-number-and-structure)

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